![molecular formula C21H21N5O2 B606721 CLK1/2-IN-3 CAS No. 1005784-60-0](/img/no-structure.png)
CLK1/2-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CLK1/2-IN-3 is a selective CLK1 and CLK2 inhibitor.
Aplicaciones Científicas De Investigación
Alzheimer's Disease
CLK1 plays a significant role in Alzheimer's disease pathophysiology. It is involved in phosphorylating serine residues in SR proteins, which are crucial for pre-mRNA splicing. Inhibition of CLK1 offers a therapeutic strategy for Alzheimer's disease. Examples of CLK1 inhibitors include Leucettamine B and KH-CB19, with the latter showing high specificity and potency against CLK1/CLK4. These findings highlight the potential of targeting CLK1 in Alzheimer's disease drug development (Jain et al., 2014).
Parkinson's Disease
CLK1 deficiency is implicated in the pathogenesis of Parkinson's disease. Research shows that Clk1 deficiency in microglia enhances proinflammatory responses and promotes dopaminergic cell death. This process involves microglial metabolic reprogramming and is influenced by the mTOR/HIF-1α and ROS/HIF-1α signaling pathways. Clk1's role in regulating microglial metabolic reprogramming suggests its potential as a therapeutic target for Parkinson's disease (Gu et al., 2017).
Cancer Therapy
Clk1 inhibitors are emerging as promising targets in cancer therapy. Clk1, along with Clk4, is overexpressed in several human tumors. The development of selective Clk1 inhibitors, such as 5-methoxybenzothiophene-2-carboxamides, has shown potential in targeting splicing machinery, affecting tumor biology. These inhibitors have demonstrated improved growth inhibitory activity and selectivity, highlighting their therapeutic potential in cancer treatment (ElHady et al., 2021).
Glioma Chemoresistance
CLK1 is associated with glioma chemoresistance. Studies indicate that Clk1's role in regulating aerobic glycolysis impacts chemoresistance in glioma cells. Clk1-mediated modulation of the AMPK/mTOR/HIF-1α pathway and glycolysis suggests its importance in glioma treatment strategies (Zhang et al., 2017).
Gastric Cancer
CLK1 is identified as a key player in gastric cancer. Phosphoproteomic analysis indicates that CLK1 regulates the splicing process in gastric cancer. Targeting CLK1 with specific inhibitors like TG003 and CLK1 siRNA has shown to decrease cell viability, proliferation, invasion, and migration, positioning CLK1 as a novel therapeutic target in gastric cancer treatment (Babu et al., 2020).
Propiedades
Número CAS |
1005784-60-0 |
---|---|
Fórmula molecular |
C21H21N5O2 |
Peso molecular |
375.43 |
Nombre IUPAC |
N-(6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl)-4-(1-hydroxy-2-methylpropan-2-yl)benzamide |
InChI |
InChI=1S/C21H21N5O2/c1-21(2,13-27)17-6-3-14(4-7-17)20(28)25-18-12-26-11-15(5-8-19(26)24-18)16-9-22-23-10-16/h3-12,27H,13H2,1-2H3,(H,22,23)(H,25,28) |
Clave InChI |
HFTFHYOWHGAEGY-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C(C)(C)CO)C=C1)NC2=CN3C(C=CC(C4=CNN=C4)=C3)=N2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CLK1/2-IN-3; CLK1/2 IN 3; CLK1/2IN3; CLK1/2 inhibitor 3; CLK1/2-inhibitor-3; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.